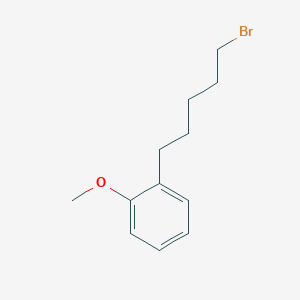

1-(5-Bromopentyl)-2-methoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-Bromopentyl)-2-methoxybenzene: is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a methoxy group at the second position and a bromopentyl chain at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopentyl)-2-methoxybenzene typically involves the following steps:

Starting Material: The synthesis begins with 2-methoxybenzene (anisole).

Bromination: The first step involves the bromination of anisole to introduce a bromine atom at the para position relative to the methoxy group. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).

Alkylation: The brominated anisole is then subjected to a Friedel-Crafts alkylation reaction with 1,5-dibromopentane in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This step introduces the bromopentyl chain at the para position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopentyl)-2-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromopentyl chain can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).

Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in an aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

Substitution: 1-(5-Hydroxypentyl)-2-methoxybenzene or 1-(5-Aminopentyl)-2-methoxybenzene.

Oxidation: 1-(5-Bromopentyl)-2-methoxybenzaldehyde.

Reduction: 1-(5-Pentyl)-2-methoxybenzene.

Scientific Research Applications

1-(5-Bromopentyl)-2-methoxybenzene has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological pathways.

Material Science: It is utilized in the synthesis of polymers and other advanced materials.

Biological Studies: It is employed in studies investigating the interactions of aromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of 1-(5-Bromopentyl)-2-methoxybenzene involves its interaction with various molecular targets. The bromopentyl chain can undergo nucleophilic substitution reactions, allowing the compound to bind to specific enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

1-(5-Bromopentyl)-2-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.

1-(5-Bromopentyl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a methoxy group.

1-(5-Bromopentyl)-2-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

1-(5-Bromopentyl)-2-methoxybenzene is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This influences its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.

Biological Activity

1-(5-Bromopentyl)-2-methoxybenzene, also known as a brominated derivative of methoxybenzene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests various interactions with biological systems, making it a candidate for further research into its pharmacological properties.

- Molecular Formula : C12H17BrO

- Molecular Weight : 273.17 g/mol

- Structural Features : The presence of a bromine atom and a methoxy group contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of halogenated compounds, including this compound. The presence of bromine enhances the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes.

- Case Study : In vitro assays demonstrated that this compound exhibits significant activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 50-100 µg/mL, indicating moderate antibacterial efficacy.

Cytotoxicity

Cytotoxic effects have been observed in several cancer cell lines, suggesting that this compound may possess anticancer properties.

- Research Findings : A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. IC50 values were calculated to be approximately 30 µM, indicating potential for further development as an anticancer agent.

The biological activity of this compound is hypothesized to involve the following mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : The methoxy group may interact with key enzymes involved in metabolic pathways, inhibiting their function and disrupting cellular processes.

Data Table: Biological Activity Summary

Properties

CAS No. |

14605-33-5 |

|---|---|

Molecular Formula |

C12H17BrO |

Molecular Weight |

257.17 g/mol |

IUPAC Name |

1-(5-bromopentyl)-2-methoxybenzene |

InChI |

InChI=1S/C12H17BrO/c1-14-12-9-5-4-8-11(12)7-3-2-6-10-13/h4-5,8-9H,2-3,6-7,10H2,1H3 |

InChI Key |

BGRSVNUXJDNVGW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CCCCCBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.